DPTIP

Description

Properties

IUPAC Name |

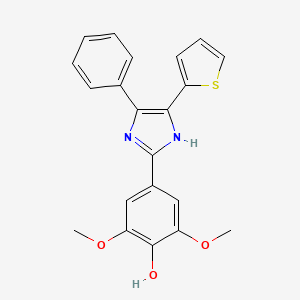

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXVHYPSBANVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351353-48-5 | |

| Record name | 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Allosteric Inhibition of Neutral Sphingomyelinase 2 by DPTIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of Neutral Sphingomyelinase 2 (nSMase2). This compound has emerged as a critical tool for studying the roles of nSMase2 in various physiological and pathological processes and as a promising therapeutic lead. This document details the molecular interactions, kinetic properties, and downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of nSMase2.[1][2][3] This mode of inhibition signifies that this compound does not bind to the active site of the enzyme where the substrate, sphingomyelin, binds. Instead, it interacts with a distinct allosteric site, inducing a conformational change that ultimately impedes the enzyme's catalytic function.

Computational modeling and experimental validation have identified a specific allosteric cavity where this compound binds.[1][4][5] This binding event has a profound impact on the "DK switch," a critical and universally conserved motif in neutral sphingomyelinases formed by the residues Asp430 and Lys435.[1] The formation of a salt bridge between these two residues is essential for the catalytic activity of nSMase2.[1] By binding to the allosteric pocket, this compound is proposed to block the proper functioning of this DK switch, thereby inactivating the enzyme.[1][4][5]

Key amino acid residues within the allosteric binding site have been identified as crucial for the interaction with this compound. Notably, His463 has been pinpointed as a critical residue for this compound binding.[1][4][5] Site-directed mutagenesis studies, where His463 was mutated to Alanine (H463A), resulted in a significant increase in the IC50 value for this compound, confirming the importance of this residue in the inhibitor's binding and efficacy.[1] Further computational analyses suggest that the backbone carbonyl group of Tyr423 and the amino group of the side chain of Lys465 also contribute significantly to the binding of this compound.[1]

Quantitative Data Summary

The inhibitory potency of this compound against nSMase2 has been quantified in several studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 30 nM | Human nSMase2 | [6][7][8] |

| IC50 | 1.35 µM | Wild-Type (WT) nSMase2 | [1] |

| IC50 | 3.22 µM | H463A mutant nSMase2 | [1] |

Table 1: In vitro inhibitory potency of this compound against nSMase2.

| Parameter | Value | Virus/Cell Line | Reference |

| EC50 | 0.26 µM | West Nile Virus (WNV) in Vero cells | [1][4] |

| EC50 | 1.56 µM | Zika Virus (ZIKV) in Vero cells | [1][4] |

| CC50 | 54.83 µM | Vero cells | [1] |

| CC50 | 15.11 µM | HeLa cells | [1] |

Table 2: Antiviral efficacy and cytotoxicity of this compound.

Signaling Pathways and Downstream Effects

nSMase2 is a key enzyme in the sphingolipid signaling pathway, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide is a bioactive lipid that plays a crucial role in numerous cellular processes, including the biogenesis of extracellular vesicles (EVs), which are important mediators of intercellular communication in both health and disease.[9]

The activity of nSMase2 is stimulated by various extracellular signals, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][10] Upon activation, nSMase2 translocates to the plasma membrane and generates ceramide, which then facilitates the budding of multivesicular bodies and the subsequent release of EVs.[2][10]

By inhibiting nSMase2, this compound effectively reduces the production of ceramide.[2] This reduction in ceramide levels directly interferes with the biogenesis and release of EVs.[2][7] This mechanism underlies the therapeutic potential of this compound in pathologies where EVs are known to play a detrimental role, such as in neuroinflammation, cancer metastasis, and the spread of viral infections.[1][9] For instance, in a mouse model of brain injury, this compound was shown to potently inhibit IL-1β-induced astrocyte-derived EV release.[7]

Experimental Protocols

Fluorescence-Based nSMase2 Activity Assay

This protocol is adapted from methods utilizing the Amplex® Red reagent to quantify nSMase2 activity.[1][11]

Principle: This is a coupled enzymatic assay. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine and ceramide. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the highly fluorescent resorufin, which can be measured spectrophotometrically.

Materials:

-

96-well black, solid-bottom microplates

-

Recombinant human nSMase2 or cell lysates containing nSMase2

-

This compound or other inhibitors

-

Amplex® Red reagent

-

Horseradish Peroxidase (HRP)

-

Choline Oxidase

-

Alkaline Phosphatase

-

Sphingomyelin (substrate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)

-

Fluorescence microplate reader (excitation ~530 nm, emission ~590 nm)

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the nSMase2 enzyme preparation (recombinant protein or cell lysate).

-

Add the this compound dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Prepare a master mix of the coupling enzymes and substrate in the reaction buffer. This mix should contain Amplex® Red, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin at their final desired concentrations.

-

Initiate the reaction by adding the master mix to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin.

-

Include appropriate controls: no enzyme, no substrate, and vehicle (DMSO) control for the inhibitor.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis of nSMase2 (e.g., H463A)

This protocol provides a general workflow for creating point mutations in the nSMase2 gene, as was done to validate the binding site of this compound.[1]

Principle: Site-directed mutagenesis is a PCR-based method used to introduce specific nucleotide changes into a DNA sequence. Primers containing the desired mutation are used to amplify a plasmid containing the wild-type nSMase2 cDNA. The parental, non-mutated plasmid is then digested, and the newly synthesized, mutated plasmid is transformed into competent E. coli for propagation.

Materials:

-

Plasmid containing the wild-type human nSMase2 cDNA

-

Custom-designed mutagenic primers for H463A

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic selection

-

DNA sequencing reagents and services

Procedure:

-

Design and synthesize complementary primers containing the desired mutation (e.g., changing the codon for Histidine at position 463 to Alanine).

-

Set up a PCR reaction containing the nSMase2 plasmid template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

Following PCR, digest the parental, methylated DNA template with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Plate the transformed bacteria on selective LB agar plates and incubate overnight.

-

Isolate plasmid DNA from individual colonies.

-

Verify the presence of the desired mutation and the integrity of the entire nSMase2 coding sequence by DNA sequencing.

-

The validated mutant nSMase2 plasmid can then be used for expression in mammalian cells to produce the mutant protein for functional assays.

In Vitro Assay for this compound's Effect on Extracellular Vesicle Release

This protocol outlines a general workflow to assess the impact of this compound on the release of EVs from cultured cells.[7]

Principle: Cells are treated with a stimulus known to induce EV release (e.g., IL-1β) in the presence or absence of this compound. The conditioned media is then collected, and EVs are isolated and quantified.

Materials:

-

Cell line of interest (e.g., primary astrocytes)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., IL-1β)

-

Reagents for EV isolation (e.g., ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits)

-

Methods for EV quantification (e.g., Nanoparticle Tracking Analysis (NTA), Western blotting for EV markers like CD63, CD81, or ALIX)

Procedure:

-

Plate cells and allow them to adhere and grow to a desired confluency.

-

Replace the growth medium with a serum-free or exosome-depleted serum medium to reduce background EVs.

-

Treat the cells with various concentrations of this compound or a vehicle control for a predetermined pre-incubation period.

-

Add the stimulating agent (e.g., IL-1β) to the culture medium and incubate for a specified time (e.g., 24 hours).

-

Collect the conditioned cell culture medium.

-

Isolate EVs from the collected medium using a chosen method (e.g., differential ultracentrifugation).

-

Quantify the isolated EVs. This can be done by measuring the particle concentration and size distribution using NTA.

-

Confirm the presence of EVs and assess the effect of this compound on the secretion of specific EV-associated proteins by performing Western blotting on the EV lysates using antibodies against common EV markers.

-

Analyze the data to determine the dose-dependent effect of this compound on EV release.

Conclusion

This compound is a highly potent and specific non-competitive, allosteric inhibitor of nSMase2. Its mechanism of action, involving the disruption of the catalytically essential DK switch through binding to an allosteric pocket, is well-supported by computational and experimental data. By inhibiting nSMase2, this compound effectively reduces ceramide production and the subsequent release of extracellular vesicles, making it an invaluable research tool and a promising therapeutic candidate for a range of diseases driven by pathological intercellular communication. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted roles of nSMase2 and the therapeutic potential of its inhibition.

References

- 1. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by this compound: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of nSMase2 reduces brain exosome release and α-synuclein pathology in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11766423B2 - 2,6-dimethoxy-4-(5-phenyl-4-thiophene-2-yl-1H-imidazol-2-yl)-phenol (this compound) a small molecule inhibitor of neutral sphingomyelinase 2 (nSMase-2) for the treatment of neurodegenerative and oncologic diseases - Google Patents [patents.google.com]

- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by this compound: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of extracellular vesicle pathway using neutral sphingomyelinase inhibitors as a neuroprotective treatment for brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Neutral Sphingomyelinase-2 (nSMase2) by Tumor Necrosis Factor-α Involves Protein Kinase C-δ in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

DPTIP: A Technical Guide to a Potent and Selective nSMase2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a pivotal enzyme in cellular signaling. It catalyzes the hydrolysis of sphingomyelin into the bioactive lipid ceramide and phosphorylcholine.[1][2][3] This process is a key step in the generation of ceramide, a second messenger involved in a multitude of cellular processes, including apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[1][3][4][5] Given its role in these fundamental pathways, dysregulation of nSMase2 activity has been implicated in various pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[2][6][7]

The therapeutic potential of modulating nSMase2 activity has driven the search for potent and selective inhibitors. Early inhibitors, such as GW4869, suffered from low potency, poor solubility, and suboptimal physicochemical properties, limiting their clinical development.[7] Through a high-throughput screening of over 365,000 compounds, 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) was identified as a highly potent, selective, and brain-penetrable nSMase2 inhibitor.[7][8][9] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols for its use.

Core Properties of this compound

This compound emerged as a leading candidate due to its significant potency and drug-like characteristics compared to previous inhibitors.[7]

-

Mechanism of Action: this compound acts as a non-competitive allosteric inhibitor of nSMase2.[2][5][7][10] It does not compete with the substrate, sphingomyelin. Instead, computational and experimental studies suggest it binds to an allosteric cavity, blocking the "DK switch" (formed by residues Asp430 and Lys435), which is crucial for the enzyme's catalytic activity.[2] The residue His463 has been identified as a key component of this binding pocket.[2][11] This allosteric inhibition results in a decrease in the maximal reaction velocity (Vmax) without changing the Michaelis constant (Km) for the substrate.[7]

-

Selectivity: this compound demonstrates high selectivity for nSMase2 over other related enzymes.[5][10][12]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and its prodrugs from various studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 30 nM | Human nSMase2 | [5][7][8][12][13][14] |

| IC50 | 1.35 µM | WT nSMase2 (in cell lysates) | [2] |

| IC50 | 3.22 µM | H463A mutant nSMase2 | [2] |

| EC50 (WNV) | 0.26 µM | Vero cells | [2] |

| EC50 (WNV) | 2.81 µM | HeLa cells | [2] |

| EC50 (ZIKV) | 1.56 µM | Vero cells | [2] |

| EC50 (ZIKV) | 1.84 µM | HeLa cells | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration | Reference |

| Half-life (t1/2) | < 0.5 hours | Mouse | [12][13] | |

| Oral Bioavailability (%F) | < 5% | Mouse | Peroral (PO) | [13] |

| Brain Penetrance (AUCbrain/AUCplasma) | 0.26 | Mouse | Intraperitoneal (IP) | [7][8][9] |

| Cmax (Plasma) | 11.6 ± 0.5 μM | Mouse | 10 mg/kg IP | [7] |

| Cmax (Brain) | 2.5 µM | Mouse | 10 mg/kg IP | [7] |

| Half-life (t1/2) | 3.7 hours | Dog | Intravenous (IV) | [13] |

| Oral Bioavailability (%F) | 8.97% | Dog | 2 mg/kg PO | [13] |

Table 3: Pharmacokinetic Properties of this compound Prodrug P18

| Parameter | Value | Species | Administration | Reference |

| Plasma Exposure (AUC0-t) | 1047 pmol·h/mL (>4-fold vs this compound) | Mouse | 10 mg/kg (equivalent) PO | [12][14][15] |

| Brain Exposure (AUC0-t) | 247 pmol·h/g (~4.7-fold vs this compound) | Mouse | 10 mg/kg (equivalent) PO | [12][14][15] |

| Half-life (t1/2) of released this compound | ~2 hours | Mouse | 10 mg/kg (equivalent) PO | [12][14] |

Table 4: In Vivo Efficacy of this compound

| Effect | Inhibition | Model | Administration | Reference |

| Astrocyte-derived EV release | 51 ± 13% | Mouse model of brain injury (IL-1β) | 10 mg/kg IP | [8][9] |

| Immune cell infiltration into brain | 80 ± 23% | Mouse model of brain injury (IL-1β) | 10 mg/kg IP | [8][9] |

Signaling Pathways and Mechanism of Inhibition

This compound's mechanism revolves around the interruption of the nSMase2-mediated signaling cascade.

nSMase2 Signaling Pathway

Various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, activate nSMase2.[1][6] The enzyme then translocates to cellular membranes where it hydrolyzes sphingomyelin to produce ceramide. This localized increase in ceramide concentration alters membrane biophysics, promoting the inward budding of multivesicular bodies (MVBs) to form intraluminal vesicles, a key step in the biogenesis of exosomes (a type of EV).[10][16][17] These exosomes are then released into the extracellular space, carrying bioactive cargo that can signal to distant cells, contributing to processes like inflammation and disease propagation.[8][16]

Caption: The nSMase2 signaling cascade from inflammatory stimulus to exosome release.

This compound's Allosteric Inhibition

This compound binds to a distinct allosteric site on nSMase2, preventing the conformational change required for its catalytic activity (the DK switch).[2] This blockade effectively halts the conversion of sphingomyelin to ceramide, thereby reducing the pool of ceramide available for EV biogenesis.[10][17] The consequence is a dose-dependent inhibition of EV release and a dampening of the subsequent downstream inflammatory responses.[5][8]

Caption: Logical flow of this compound's allosteric inhibition of nSMase2 activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

In Vitro nSMase2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methods used in the high-throughput screening that identified this compound.[7] It employs a coupled enzyme reaction to produce a fluorescent signal proportional to nSMase2 activity.

Principle:

-

nSMase2: Hydrolyzes sphingomyelin → phosphorylcholine + ceramide.

-

Alkaline Phosphatase (ALP): Dephosphorylates phosphorylcholine → choline.

-

Choline Oxidase: Oxidizes choline → betaine + H₂O₂.

-

Horseradish Peroxidase (HRP): In the presence of H₂O₂, converts Amplex Red → resorufin (a highly fluorescent product).

Materials:

-

Recombinant human nSMase2

-

Sphingomyelin (SM) substrate

-

This compound or other test compounds dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂)

-

Alkaline phosphatase (ALP)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

1536-well microplates

-

Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense a small volume (e.g., 20-50 nL) of the this compound dilutions into the 1536-well plates.

-

Add the nSMase2 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Prepare a substrate/detection mix containing sphingomyelin, ALP, choline oxidase, HRP, and Amplex Red in assay buffer.

-

Initiate the reaction by adding the substrate/detection mix to all wells.

-

Incubate the plate for 60-120 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls (0% inhibition) and wells without enzyme (100% inhibition).

-

Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro fluorescence-based nSMase2 inhibition assay.

Inhibition of Extracellular Vesicle (EV) Release from Primary Astrocytes

This protocol assesses the functional effect of this compound on a key cellular process regulated by nSMase2.[8][10]

Materials:

-

Primary mouse astrocyte cultures

-

This compound and inactive des-hydroxyl analog

-

DMSO (vehicle control)

-

Cell culture media

-

Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

Procedure:

-

Culture primary astrocytes in standard conditions.

-

Induce EV release by a stimulus, such as serum withdrawal, for a defined period.[10]

-

Treat the activated astrocytes with a dose range of this compound (e.g., 0.03–30 µM), the inactive analog, or DMSO vehicle control.

-

Incubate for a specified time (e.g., 2 hours).

-

Collect the cell culture media (conditioned media).

-

Isolate EVs from the conditioned media using standard methods such as differential ultracentrifugation or commercial isolation kits.

-

Resuspend the EV pellet in filtered phosphate-buffered saline (PBS).

-

Quantify the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).

-

Compare the number of EVs released from this compound-treated cells to vehicle-treated controls to determine the extent of inhibition.

In Vivo Model of Brain Inflammation and EV Release

This protocol evaluates the efficacy of this compound in a relevant animal model of neuroinflammation.[7][8][9][12]

Animals:

-

GFAP-GFP mice, where astrocytes express Green Fluorescent Protein (GFP), allowing for the specific tracking of astrocyte-derived EVs.[7]

Materials:

-

This compound formulated for intraperitoneal (IP) or peroral (PO) administration

-

Interleukin-1β (IL-1β) for intracranial injection

-

Anesthetic (e.g., Isoflurane)

-

Stereotaxic apparatus for precise brain injection

-

Blood collection supplies

-

Flow cytometer or NTA for EV quantification

Procedure:

-

Administer this compound (e.g., 10 mg/kg IP) or its prodrug (e.g., P18 PO) to the mice. A control group receives the vehicle.

-

After a set pre-treatment time (e.g., 30 minutes), anesthetize the mice.

-

Using a stereotaxic frame, perform an intrastriatal injection of IL-1β to induce localized brain inflammation and stimulate astrocyte EV release.

-

At a defined time point post-injection (e.g., 4 hours), collect blood samples via cardiac puncture.

-

Isolate plasma from the blood samples.

-

Quantify the number of GFP-positive (astrocyte-derived) EVs in the plasma using methods like high-sensitivity flow cytometry or by capturing GFP+ vesicles for NTA.

-

In a separate cohort, at the end of the experiment, perfuse the animals and collect brain tissue.

-

Process the brain tissue for immunohistochemistry to quantify the infiltration of peripheral immune cells (e.g., neutrophils).

-

Compare the results from this compound-treated animals to vehicle-treated controls to assess the inhibition of brain-derived EV release and subsequent peripheral immune response.

Caption: Workflow for the in vivo mouse model of brain inflammation.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for studying nSMase2. Its high potency and selectivity make it a superior research tool compared to older, less specific inhibitors. It has been instrumental in confirming the role of nSMase2 in EV biogenesis and neuroinflammatory processes.[8][10] However, the clinical translation of this compound itself is hampered by poor pharmacokinetic properties, specifically a short half-life and low oral bioavailability.[12][13]

To overcome these limitations, research has shifted towards prodrug strategies.[12][13] By masking the phenolic hydroxyl group of this compound, prodrugs like P18 have been developed that demonstrate markedly improved oral bioavailability and plasma/brain exposure in animal models.[12][14][15] These next-generation compounds retain the inhibitory capacity of the parent molecule and show significant efficacy in preclinical models of disease, paving the way for potential clinical development.[12][13] The continued investigation of this compound and its optimized prodrugs holds great promise for developing novel therapeutics for a range of disorders linked to aberrant nSMase2 activity and EV signaling.

References

- 1. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by this compound: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US11766423B2 - 2,6-dimethoxy-4-(5-phenyl-4-thiophene-2-yl-1H-imidazol-2-yl)-phenol (this compound) a small molecule inhibitor of neutral sphingomyelinase 2 (nSMase-2) for the treatment of neurodegenerative and oncologic diseases - Google Patents [patents.google.com]

- 8. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] this compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation | Semantic Scholar [semanticscholar.org]

- 10. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of DPTIP in the Inhibition of Exosome Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exosomes, nano-sized extracellular vesicles, are pivotal mediators of intercellular communication, playing a significant role in both physiological and pathological processes. Their involvement in disease progression, particularly in neurodegenerative disorders and cancer, has identified them as a key therapeutic target. This technical guide provides an in-depth exploration of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its consequential role in the inhibition of exosome release. This document details the molecular mechanisms of this compound action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Exosomes are endosome-derived vesicles, typically 30-150 nm in diameter, that are released by most cell types. They carry a cargo of proteins, lipids, and nucleic acids, which can be transferred to recipient cells, thereby influencing their function. The biogenesis of exosomes is a complex process involving the endosomal sorting complex required for transport (ESCRT)-dependent and -independent pathways. The ESCRT-independent pathway, in particular, is critically reliant on the enzymatic activity of neutral sphingomyelinase 2 (nSMase2).

nSMase2 catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphorylcholine.[1] Ceramide, with its unique conical shape, induces negative curvature in the endosomal membrane, facilitating the inward budding of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs).[2] These MVBs then fuse with the plasma membrane to release the ILVs as exosomes.[3][4]

This compound has emerged as a powerful research tool and potential therapeutic agent due to its potent and selective inhibition of nSMase2.[1][5][6] By blocking nSMase2 activity, this compound effectively reduces ceramide production, thereby hindering a crucial step in the ESCRT-independent exosome biogenesis pathway and ultimately inhibiting exosome release.[7][8] This guide will delve into the technical details of this compound's mechanism of action and its implications for research and drug development.

This compound: Mechanism of Action

This compound functions as a non-competitive inhibitor of human nSMase2.[5][9] Its inhibitory action is highly selective for nSMase2, showing negligible activity against related enzymes like acid sphingomyelinase and alkaline phosphatase.[7][10] The core of this compound's mechanism lies in its ability to bind to nSMase2 and prevent the hydrolysis of sphingomyelin. This leads to a significant reduction in the intracellular levels of ceramide, a key lipid in exosome biogenesis.[8]

The reduction in ceramide levels disrupts the formation of ILVs within MVBs, a critical step in the ESCRT-independent pathway of exosome formation.[2][9] Consequently, the number of exosomes released from the cell is diminished. This inhibitory effect has been observed in a dose-dependent manner in various cell types, including primary astrocytes.[6][7][11]

The final stage of exosome secretion involves the trafficking of MVBs to the plasma membrane and their subsequent fusion, a process regulated by small GTPases of the Rab family, particularly RAB27A and RAB27B.[12][13] While this compound's primary target is upstream at the level of ceramide synthesis, the ultimate outcome is a reduction in the number of exosomes available for release.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound based on published studies.

Table 1: In Vitro Efficacy and Properties of this compound

| Parameter | Value | Cell Type/System | Reference(s) |

| nSMase2 Inhibition (IC₅₀) | 30 nM | Human nSMase2 | [1][5][6][14] |

| Exosome Release Inhibition | Dose-dependent (0.03–30 µM) | Primary astrocyte cultures | [6][7][11] |

| Exosome Release Reduction at 30 µM | ~50% | Astrocytes | [7][15] |

| Selectivity (IC₅₀) | >100 µM | Acid Sphingomyelinase, Alkaline Phosphatase | [10] |

| Mode of Inhibition | Non-competitive | Human nSMase2 | [1][9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Reference(s) |

| Dose for Exosome Release Inhibition | 10 mg/kg (i.p.) | Mouse model of brain injury | [1][6][11] |

| Inhibition of Astrocyte-Derived EV Release | 51 ± 13% | GFAP-GFP mice with IL-1β-induced brain inflammation | [6][11] |

| Brain Penetration (AUCbrain/AUCplasma) | 0.26 | Mice | [6][9][11][14] |

| Reduction in Immune Cell Infiltration | 80 ± 23% | Mouse model of brain inflammation | [6][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on exosome release.

High-Throughput Screening (HTS) for nSMase2 Inhibitors

This protocol describes a fluorescence-based assay used for the high-throughput screening of nSMase2 inhibitors like this compound.[16]

-

Assay Principle: The assay relies on a coupled enzyme reaction. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine and ceramide. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline oxidase oxidizes choline to produce hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with a fluorescent probe (e.g., Amplex Red) to generate a fluorescent product (resorufin). The fluorescence intensity is directly proportional to nSMase2 activity.[9]

-

Reagents:

-

Human recombinant nSMase2

-

Sphingomyelin substrate

-

Alkaline phosphatase

-

Choline oxidase

-

Horseradish peroxidase

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

-

Procedure (384-well plate format):

-

Add 5 µL of assay buffer containing the coupled enzymes and Amplex Red to each well.

-

Add 50 nL of test compound solution in DMSO.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of nSMase2 and sphingomyelin substrate solution.

-

Incubate for 60 minutes at 37°C.

-

Measure fluorescence intensity using a plate reader (Excitation: 540 nm, Emission: 590 nm).

-

-

Data Analysis: Calculate the percent inhibition for each compound relative to DMSO controls. Determine the IC₅₀ value for active compounds by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Inhibition of Exosome Release in Primary Astrocyte Culture

This protocol details the methodology to assess the effect of this compound on exosome release from primary astrocytes.[17]

-

Primary Astrocyte Culture:

-

Isolate primary astrocytes from the cortices of neonatal mouse pups (P1-P3).[18]

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Purify the astrocyte culture by shaking to remove microglia and oligodendrocyte precursor cells.

-

-

This compound Treatment and Exosome Isolation:

-

Plate purified astrocytes and grow to 80-90% confluency.

-

Induce exosome release by serum starvation (replace culture medium with serum-free DMEM).

-

Treat the cells with varying concentrations of this compound (e.g., 0.03 to 30 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Collect the conditioned media.

-

Isolate exosomes from the conditioned media by differential ultracentrifugation:

-

Centrifuge at 300 x g for 10 minutes to pellet cells.

-

Centrifuge the supernatant at 2,000 x g for 10 minutes to remove dead cells.

-

Centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.

-

Ultracentrifuge the supernatant at 100,000 x g for 70 minutes to pellet exosomes.

-

Wash the exosome pellet with PBS and repeat the ultracentrifugation step.

-

Resuspend the final exosome pellet in PBS.

-

-

-

Exosome Quantification:

-

Quantify the number and size distribution of the isolated exosomes using Nanoparticle Tracking Analysis (NTA).

-

Analyze the protein content of the exosome pellet using a BCA assay.

-

Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of nanoparticles in a sample.[1][7][19]

-

Sample Preparation:

-

Dilute the isolated exosome suspension in filtered PBS to achieve a particle concentration within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL).

-

-

Instrument Setup and Data Acquisition:

-

Use an NTA instrument (e.g., NanoSight NS300).

-

Set the camera level and focus according to the manufacturer's instructions.

-

Record multiple videos (e.g., 3-5 videos of 60 seconds each) for each sample.

-

-

Data Analysis:

-

The NTA software analyzes the Brownian motion of individual particles to calculate their hydrodynamic diameter and concentration.

-

Generate a size distribution histogram and determine the mean and mode particle size, as well as the particle concentration.

-

Western Blot Analysis of Exosome Markers

Western blotting is used to confirm the presence of exosome-specific protein markers.[5][6][15][20]

-

Sample Preparation:

-

Lyse the isolated exosome pellet in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 10-20 µg) per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against exosomal markers (e.g., CD63, CD81, TSG101, Alix) and a negative control (e.g., Calnexin) overnight at 4°C. Recommended antibody dilutions should be optimized, but starting points are often 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

In Vivo Mouse Model of Brain Inflammation

This protocol describes an in vivo model to assess the efficacy of this compound in a disease-relevant context.[6][11][17]

-

Animal Model:

-

Use adult male GFAP-GFP mice, which express Green Fluorescent Protein under the control of the glial fibrillary acidic protein promoter, allowing for the tracking of astrocyte-derived EVs.

-

-

Induction of Brain Inflammation:

-

Anesthetize the mice and stereotactically inject a single dose of interleukin-1β (IL-1β) into the striatum to induce a localized inflammatory response.

-

-

This compound Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point before or after the IL-1β injection.

-

-

Sample Collection and Analysis:

-

At various time points post-injection, collect blood and brain tissue.

-

Isolate exosomes from the plasma using a precipitation-based kit or differential ultracentrifugation.

-

Quantify the levels of GFP-positive exosomes in the plasma using flow cytometry or NTA with fluorescence detection to assess the release of astrocyte-derived EVs.

-

Analyze cytokine levels in the liver and brain tissue using qRT-PCR or ELISA to evaluate the systemic and central inflammatory response.

-

Perform immunohistochemistry on brain sections to assess immune cell infiltration (e.g., neutrophils).

-

Visualizing the Core Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of this compound-Mediated Inhibition of Exosome Release

Caption: this compound inhibits nSMase2, reducing ceramide and subsequent exosome release.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

Caption: Workflow for evaluating this compound's effect on exosome release from astrocytes in vitro.

Logical Relationship of Exosome Biogenesis Pathways

Caption: this compound targets the ESCRT-independent pathway of exosome biogenesis.

Conclusion

This compound is a highly potent and selective inhibitor of nSMase2 that effectively reduces exosome release by targeting the ceramide-dependent ESCRT-independent biogenesis pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in studying and targeting exosome-mediated intercellular communication. The ability of this compound to penetrate the brain and demonstrate efficacy in in vivo models of neuroinflammation highlights its potential as a valuable tool for investigating the role of exosomes in CNS disorders and as a lead compound for the development of novel therapeutics. Further research into the broader effects of this compound and the optimization of its pharmacokinetic properties will be crucial for its translation into clinical applications.

References

- 1. jove.com [jove.com]

- 2. Exosomes derived from bone marrow mesenchymal stem cells inhibit neuroinflammation after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sfn.org [sfn.org]

- 5. protocols.io [protocols.io]

- 6. stemcell.com [stemcell.com]

- 7. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for generation, quantification, and phenotyping of brain metastases in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]

- 11. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of exosome-mediated propagation of systemic inflammatory responses into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Intestinal Epithelial Cell Exosome Launches IL-1β-Mediated Neuron Injury in Sepsis-Associated Encephalopathy [frontiersin.org]

- 15. Extracellular Vesicle Isolation and Analysis by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. arep.med.harvard.edu [arep.med.harvard.edu]

An In-depth Technical Guide to the Discovery and Initial Screening of DPTIP, a Potent Neutral Sphingomyelinase 2 Inhibitor

This guide provides a comprehensive overview of the discovery, initial screening process, and mechanism of action of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a novel and potent inhibitor of neutral sphingomyelinase 2 (nSMase2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nSMase2 inhibition.

Introduction

Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1][2] This enzymatic activity is critically involved in the biogenesis of extracellular vesicles (EVs), which play a significant role in intercellular communication in both healthy and pathological states.[1][3] Dysregulation of nSMase2 activity and subsequent EV release has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[4]

The identification of potent and selective nSMase2 inhibitors is therefore a promising therapeutic strategy. This compound emerged from a large-scale screening effort as a lead compound with significant potential. This guide details the foundational studies that identified and characterized this compound.

Discovery of this compound

This compound was identified through an extensive high-throughput screening (HTS) campaign that evaluated over 365,000 compounds for their ability to inhibit human nSMase2.[5] This unbiased screening was conducted by the National Center for Advancing Chemical Sciences (NCATS) and led to the identification of this compound as a highly potent inhibitor.[4]

Initial Screening and In Vitro Characterization

Following its discovery, this compound underwent a series of initial screening assays to determine its potency, selectivity, and mode of action.

Potency and Selectivity

This compound demonstrated potent inhibition of nSMase2 with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][5][6] This makes it one of the most potent inhibitors of nSMase2 discovered to date.[1] Further characterization revealed that this compound is selective for nSMase2 over other related enzymes.[3][7]

Mechanism of Inhibition

Kinetic studies revealed that this compound exhibits a non-competitive mode of inhibition with respect to the nSMase2 substrate, sphingomyelin.[3][4][7] This indicates that this compound does not bind to the active site of the enzyme but rather to an allosteric site, thereby reducing the enzyme's catalytic efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial in vitro screening of this compound.

| Parameter | Value | Reference |

| IC50 (nSMase2) | 30 nM | [1][5][6] |

| Mode of Inhibition | Non-competitive | [3][4][7] |

| Brain Penetration (AUCbrain/AUCplasma) | 0.26 | [4][5] |

| Half-life (t1/2) in mice | < 0.5 hours | [1][8] |

Signaling Pathway of nSMase2 and this compound's Mechanism of Action

The primary mechanism of action of this compound is the inhibition of nSMase2-mediated EV biogenesis. The signaling cascade is as follows:

-

Stimulus: Pro-inflammatory stimuli, such as interleukin-1 beta (IL-1β), activate nSMase2, particularly in astrocytes within the central nervous system.[5][7][9]

-

nSMase2 Activation: Activated nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide.[1][2]

-

EV Formation: The localized increase in ceramide concentration promotes the budding of intraluminal vesicles within multivesicular bodies, which are then released as EVs (exosomes).[7][9]

-

Pathological Cascade: In the context of brain inflammation, these astrocyte-derived EVs can cross the blood-brain barrier and travel to peripheral organs like the liver. There, they can induce the production of cytokines, leading to the infiltration of peripheral immune cells into the brain, exacerbating neuroinflammation.[5][7][9]

-

This compound Intervention: this compound, by inhibiting nSMase2, blocks the initial step of ceramide production. This disruption of the signaling pathway prevents the formation and release of EVs, thereby mitigating the downstream inflammatory cascade.[7][9]

Experimental Protocols

High-Throughput Screening (HTS) for nSMase2 Inhibitors

-

Assay Principle: A biochemical assay was used to measure the enzymatic activity of recombinant human nSMase2. The assay detects the product of the enzymatic reaction.

-

Library: A large chemical library of over 365,000 diverse compounds was screened.[5]

-

Procedure:

-

Recombinant human nSMase2 was incubated with its substrate, sphingomyelin, in a microtiter plate format.

-

Each compound from the library was added to a separate well.

-

The reaction was allowed to proceed for a defined period.

-

A detection reagent was added to quantify the amount of product formed.

-

A decrease in product formation in the presence of a compound indicated potential inhibition of nSMase2.

-

-

Hit Confirmation: Compounds that showed significant inhibition were re-tested to confirm their activity and determine their IC50 values.

In Vivo Mouse Model of Brain Inflammation

-

Animal Model: Mice were used to evaluate the in vivo efficacy of this compound.[5]

-

Induction of Inflammation: Brain inflammation was induced by a stereotactic intrastriatal injection of IL-1β.[5][7]

-

Treatment: this compound was administered via intraperitoneal (IP) injection (e.g., 10 mg/kg) prior to the IL-1β injection.[5]

-

Outcome Measures:

-

Astrocyte-derived EV release: Blood samples were collected, and EVs originating from astrocytes were quantified.[5]

-

Liver Cytokine Levels: Liver tissue was harvested to measure the expression of pro-inflammatory cytokines.[5][7]

-

Immune Cell Infiltration: Brain tissue was analyzed to quantify the infiltration of peripheral immune cells, such as neutrophils.[5][7]

-

-

Control Groups: Control groups included animals receiving vehicle, IL-1β alone, and an inactive analog of this compound.[5]

Pharmacokinetics

Initial pharmacokinetic (PK) studies in mice revealed that while this compound is brain penetrant, it suffers from a short half-life and poor oral bioavailability.[1][8] To overcome these limitations, prodrug strategies have been explored. The development of prodrugs, such as P18, has shown to significantly improve the oral absorption and brain exposure of this compound, making it more suitable for potential clinical development.[1][6]

Conclusion

This compound was discovered through a rigorous high-throughput screening campaign and has been characterized as a potent, selective, and non-competitive inhibitor of nSMase2. Its ability to modulate the nSMase2-EV signaling pathway has been demonstrated in both in vitro and in vivo models of neuroinflammation. While the parent compound has limitations in its pharmacokinetic profile, the development of prodrugs presents a viable path forward for the clinical translation of this promising therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound and other nSMase2 inhibitors.

References

- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Discovery of this compound a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]

- 5. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Nexus of DPTIP and the Ceramide Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research surrounding 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its intricate relationship with the ceramide signaling pathway. This document provides a comprehensive overview of the core mechanisms, quantitative data, experimental methodologies, and the broader implications for therapeutic development.

Introduction to this compound and the Ceramide Pathway

Ceramides are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1][2] The cellular levels of ceramides are tightly regulated through a complex network of synthesis and degradation pathways. There are three primary pathways for ceramide generation: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway.[3][4][5]

The sphingomyelinase pathway involves the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases). Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in this pathway, primarily located on the inner leaflet of the plasma membrane and the Golgi apparatus.[6] Its activation by various stimuli, such as inflammatory cytokines and oxidative stress, leads to a rapid increase in intracellular ceramide levels.[7]

This compound has emerged as a highly potent and selective inhibitor of nSMase2, offering a powerful tool to investigate the physiological and pathological roles of the nSMase2-ceramide axis.[8][9] By blocking the enzymatic activity of nSMase2, this compound effectively reduces the production of ceramide from sphingomyelin, thereby modulating downstream signaling events.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency, pharmacokinetic properties, and in vivo efficacy.

| Parameter | Value | Reference |

| IC₅₀ (nSMase2) | 30 nM | [8] |

| Mechanism of Inhibition | Non-competitive with respect to sphingomyelin | [10] |

Table 1: In Vitro Potency and Mechanism of this compound

| Parameter | Route | Dose | Value | Units | Reference |

| Cₘₐₓ (Plasma) | IP | 10 mg/kg | 11.6 ± 0.5 | µM | [8] |

| Cₘₐₓ (Brain) | IP | 10 mg/kg | 2.5 | µM | [8] |

| AUC₀₋∞ (Plasma) | IP | 10 mg/kg | 10 ± 1 | µMh | [8] |

| AUC₀₋∞ (Brain) | IP | 10 mg/kg | 2.6 ± 0.5 | µMh | [8] |

| AUCbrain/AUCplasma | IP | 10 mg/kg | 0.26 | - | [8][9] |

| t₁/₂ | Oral (Prodrug P18) | - | ~2 | h | [6] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Model | Treatment | Effect | Inhibition | p-value | Reference |

| Primary Astrocyte Cultures | This compound | Dose-dependent inhibition of EV release | - | - | [8] |

| Mouse Model of Brain Injury (GFAP-GFP) | This compound (10 mg/kg IP) | Inhibition of IL-1β-induced astrocyte-derived EV release | 51 ± 13% | p < 0.001 | [8][9] |

| Mouse Model of Brain Injury (GFAP-GFP) | This compound (10 mg/kg IP) | Reduction of immune cell infiltration into the brain | 80 ± 23% | p < 0.01 | [8][9] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ceramide Biosynthesis Pathways

There are three main pathways for ceramide generation within the cell.

The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[4][11] The salvage pathway recycles sphingosine from the breakdown of complex sphingolipids.[5] The sphingomyelinase pathway, the direct target of this compound, involves the hydrolysis of sphingomyelin.[7]

This compound Mechanism of Action

This compound inhibits nSMase2, thereby blocking the production of ceramide from sphingomyelin, which has downstream effects on extracellular vesicle (EV) biogenesis.

Brain injury and inflammation can activate nSMase2, leading to ceramide production and the release of EVs from astrocytes.[8] These EVs can travel to the liver, stimulating a cytokine response and promoting immune cell infiltration into the brain.[8] this compound blocks this cascade by inhibiting nSMase2.[8]

Ceramide-Mediated Apoptosis Pathway

Elevated ceramide levels can trigger programmed cell death through various mechanisms.

Ceramide has been identified as a key regulator of apoptosis.[1] Its accumulation, often triggered by pro-apoptotic stimuli, can lead to the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases, ultimately resulting in programmed cell death.[1][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the foundational research on this compound and the ceramide pathway.

nSMase2 Enzyme Activity Assay

A cell-free human recombinant nSMase2 enzyme activity assay is used for high-throughput screening (HTS) and to determine the IC₅₀ of inhibitors like this compound.

Principle: The assay measures the activity of nSMase2 by monitoring the production of phosphorylcholine, one of the products of sphingomyelin hydrolysis. The Amplex Red system is used, where phosphorylcholine is stoichiometrically converted through a series of enzyme-coupled reactions to the fluorescent product resorufin. The fluorescence signal is directly proportional to nSMase2 activity.[8]

Protocol Outline:

-

Reaction Setup: The assay is typically performed in a 1536-well format.

-

Incubation: Recombinant human nSMase2 is incubated with the substrate sphingomyelin in the presence of the Amplex Red reagent and the coupling enzymes.

-

Inhibitor Addition: Various concentrations of the test compound (e.g., this compound) are added to the reaction wells.

-

Fluorescence Measurement: The fluorescence of resorufin is measured at an appropriate excitation and emission wavelength.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[8]

Measurement of Ceramide and Other Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of different ceramide species in biological samples.[13][14]

Principle: This method allows for the separation, identification, and quantification of various sphingolipid species based on their mass-to-charge ratio.

Protocol Outline:

-

Lipid Extraction: Sphingolipids are extracted from cells or tissues using an organic solvent mixture, such as chloroform:methanol or ethyl acetate:isopropanol.[13][15] Internal standards (e.g., C17-ceramide) are added for normalization.[13]

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC). A gradient of mobile phases is used to elute the different lipid species from the column.[13]

-

Mass Spectrometric Detection: The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species to ensure specificity and sensitivity.[13]

-

Quantification: The concentration of each ceramide species is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with known amounts of ceramide standards.[13][16]

In Vivo Model of Brain Inflammation

To assess the in vivo efficacy of this compound, a mouse model of brain inflammation is utilized.

Principle: Intracerebral injection of interleukin-1β (IL-1β) in mice induces a localized inflammatory response, leading to the activation of astrocytes and the release of EVs.[8]

Protocol Outline:

-

Animal Model: GFAP-GFP mice, where astrocytes express green fluorescent protein, are often used to visualize astrocyte-derived EVs.[8]

-

This compound Administration: Mice are treated with this compound (e.g., 10 mg/kg, IP) or a vehicle control prior to the inflammatory challenge.[8]

-

Induction of Inflammation: A stereotactic injection of IL-1β is administered into the striatum of the mice.[8]

-

Sample Collection: At various time points post-injection, blood and brain tissue are collected.

-

Analysis:

-

EV Quantification: Astrocyte-derived EVs in the plasma are quantified.

-

Cytokine Measurement: Cytokine levels in the liver are measured to assess the peripheral inflammatory response.

-

Immune Cell Infiltration: The infiltration of immune cells (e.g., neutrophils) into the brain is quantified by immunohistochemistry or flow cytometry.[8]

-

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the ceramide pathway. Its high potency and selectivity for nSMase2, coupled with its brain penetrance, make it an invaluable probe for dissecting the roles of nSMase2-mediated ceramide production in both physiological and pathological contexts. The foundational research summarized in this guide highlights the potential of targeting this pathway for the development of novel therapeutics for a range of disorders, including neuroinflammatory and neurodegenerative diseases. Further research utilizing this compound and similar compounds will undoubtedly continue to unravel the complex and multifaceted roles of ceramide signaling in health and disease.

References

- 1. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Increased de novo ceramide synthesis and accumulation in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of this compound a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 15. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide measurements [bio-protocol.org]

Investigating the Brain-Penetrant Properties of DPTIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various physiological and pathological processes, including the biogenesis of extracellular vesicles (EVs).[1][2][3][4][5] The role of nSMase2 and EVs in neurodegenerative diseases and neuroinflammation has made this compound a compound of significant interest for central nervous system (CNS) drug development.[6][7] However, the therapeutic potential of this compound in the CNS is contingent on its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the brain-penetrant properties of this compound, including its pharmacokinetic profile, strategies to enhance its CNS delivery, and the experimental methodologies used for its evaluation.

Core Compound Profile: this compound

This compound was identified through a high-throughput screening campaign as a highly potent nSMase2 inhibitor with an IC50 of 30 nM.[3][7] While it demonstrates metabolic stability in mouse and human liver microsomes, its intrinsic physicochemical properties present challenges for its use as a CNS therapeutic.[3][7][8] Specifically, this compound exhibits poor oral pharmacokinetics, characterized by a short half-life of less than 30 minutes and low oral bioavailability in mice (%F < 5).[1][9]

Quantitative Data on Brain Penetration and Pharmacokinetics

The brain-penetrant properties of this compound and its derivatives have been quantitatively assessed in preclinical studies. The following tables summarize the key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| AUCbrain/AUCplasma | 0.26 | 10 mg/kg IP | [3][6][8] |

| Cmax Plasma | 11.6 ± 0.5 µM | 10 mg/kg IP | [7] |

| Cmax Brain | 2.5 µM | 10 mg/kg IP | [7] |

| t1/2 | < 0.5 h | N/A | [2] |

| Oral Bioavailability (%F) | < 5% | Oral | [1][9] |

Table 2: Pharmacokinetic Parameters of this compound Prodrug (P18) in Mice (Oral Administration)

| Parameter | This compound from P18 | This compound (equimolar dose) | Reference |

| Plasma AUC0-t (pmol·h/mL) | 1047 | 270 | [2] |

| Brain AUC0-t (pmol·h/g) | 247 | 52.8 | [2] |

| Apparent t1/2 | ~2 h | < 0.5 h | [2] |

| AUCbrain/AUCplasma Ratio | 0.24 | 0.19 | [2] |

Strategies to Enhance Brain Penetration

To overcome the pharmacokinetic limitations of this compound, two primary strategies have been explored: prodrugs and dendrimer-based delivery systems.

-

Prodrugs: A series of prodrugs were synthesized by masking the phenolic hydroxyl group of this compound.[1][2][5] The most promising of these, P18, demonstrated a significant improvement in both plasma and brain exposure following oral administration in mice.[2][5][10] P18 exhibited a more than four-fold increase in plasma and brain area under the curve (AUC) compared to an equimolar dose of this compound, along with a substantially longer half-life.[2][5][10]

-

Dendrimer Conjugation: this compound has also been conjugated to a hydroxyl-polyamidoamine (PAMAM) dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP).[1] This approach was shown to improve the pharmacokinetic properties of this compound and resulted in significant inhibition of EV propagation in a mouse model of tauopathy.[1]

Signaling Pathway of this compound in the CNS

This compound exerts its effects in the CNS primarily through the inhibition of nSMase2. This enzyme is a key regulator of the biogenesis of extracellular vesicles, which are involved in intercellular communication and the propagation of pathological proteins in neurodegenerative diseases.

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV release.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the brain-penetrant properties of compounds like this compound. The following sections outline the key experimental protocols cited in the literature.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the plasma and brain concentrations of this compound and its prodrugs over time following administration.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Compound Administration: this compound or its prodrugs are administered via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose (e.g., 10 mg/kg).[3][7]

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours post-dose), blood is collected via cardiac puncture or other appropriate methods.[7] Immediately following blood collection, the brain is harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentrations of this compound and/or its prodrugs in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and t1/2 are calculated from the concentration-time data. The brain-to-plasma concentration ratio (AUCbrain/AUCplasma) is determined to assess brain penetration.[3][8]

Caption: Workflow for in vivo pharmacokinetic studies of this compound in mice.

In Vitro nSMase2 Inhibition Assay

Objective: To determine the potency of this compound and its analogs in inhibiting nSMase2 activity.

Methodology:

-

Enzyme Source: Recombinant human nSMase2 is used.

-

Assay Principle: The assay is typically a fluorescence-based coupled-enzyme assay. nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine. In the presence of alkaline phosphatase, choline oxidase, and horseradish peroxidase, with Amplex Red as a substrate, the production of phosphorylcholine leads to the generation of a fluorescent product, resorufin.

-

Procedure:

-

The test compound (this compound) is pre-incubated with the nSMase2 enzyme in a buffer solution.

-

The reaction is initiated by the addition of the sphingomyelin substrate.

-

The fluorescence is measured over time using a plate reader.

-

-

Data Analysis: The rate of the reaction is calculated from the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

In Vivo Model of Brain Injury and EV Release

Objective: To evaluate the in vivo efficacy of this compound and its prodrugs in inhibiting nSMase2 activity and EV release in a model of neuroinflammation.

Methodology:

-

Animal Model: GFAP-GFP mice, where astrocytes express green fluorescent protein (GFP), are used to track astrocyte-derived EVs.

-

Induction of Brain Injury: A localized inflammatory response is induced by intrastriatal injection of interleukin-1β (IL-1β).[3]

-

Compound Administration: this compound or its prodrug (e.g., P18) is administered prior to the IL-1β injection.[2]

-

Measurement of EV Release: At a specified time after IL-1β injection, blood is collected, and the number of GFP-positive EVs in the plasma is quantified using methods such as nanoparticle tracking analysis or flow cytometry.[2]

-

Measurement of nSMase2 Activity: Brain tissue from the site of injury is collected, and nSMase2 activity is measured using an enzymatic assay.[2]

-

Data Analysis: The effect of the compound on IL-1β-induced EV release and nSMase2 activity is determined by comparing the treated groups to the vehicle-treated control group.

Conclusion

This compound is a potent inhibitor of nSMase2 with the potential for treating CNS disorders. While the parent molecule has modest brain penetration and poor oral pharmacokinetics, the development of prodrugs and dendrimer-based delivery systems has demonstrated promising results in enhancing its delivery to the brain. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other nSMase2 inhibitors for CNS applications. Further research and development in this area are warranted to translate the therapeutic potential of this compound into clinical applications for neurodegenerative and neuroinflammatory diseases.

References

- 1. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US11766423B2 - 2,6-dimethoxy-4-(5-phenyl-4-thiophene-2-yl-1H-imidazol-2-yl)-phenol (this compound) a small molecule inhibitor of neutral sphingomyelinase 2 (nSMase-2) for the treatment of neurodegenerative and oncologic diseases - Google Patents [patents.google.com]

- 6. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by this compound: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]